
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The compound’s structure includes a nitrophenyl group, which can be utilized in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of Fmoc protection and deprotection efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine or sodium azide.
Substitution Reactions: The nitrophenyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.
Common Reagents and Conditions
Deprotection: Piperidine in DMF or sodium azide in a solvent-dependent condition.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride in the presence of a base like triethylamine.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Substitution: Formation of substituted nitrophenyl derivatives.
Reduction: Conversion of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is widely used in solid-phase peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for the stepwise construction of peptides.
Biology
In biological research, the compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays.
Medicine
The compound is utilized in the development of peptide-based drugs. The ability to synthesize peptides with high precision makes it valuable in medicinal chemistry.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides.
Wirkmechanismus
The mechanism of action of Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group. This enables the stepwise addition of amino acids to build peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Lys(Npa)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Cys(Trt)-OH: Used for the protection of cysteine residues in peptides.
Fmoc-Gly-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
Fmoc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid is unique due to the presence of the nitrophenyl group, which provides additional reactivity and can be used in various chemical modifications. This makes it a versatile building block in peptide synthesis and other chemical applications.
Eigenschaften
Molekularformel |
C24H20N2O6 |
|---|---|
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
(2S)-2-[amino-(2-nitrophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H20N2O6/c25-22(18-11-5-6-12-20(18)26(30)31)21(23(27)28)24(29)32-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22H,13,25H2,(H,27,28)/t21-,22?/m0/s1 |
InChI-Schlüssel |
JGVDTOSSOCTGEH-HMTLIYDFSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@H](C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(C4=CC=CC=C4[N+](=O)[O-])N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




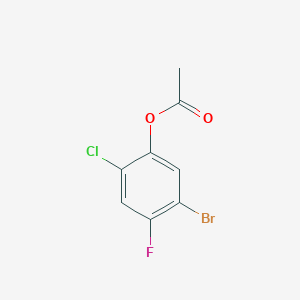
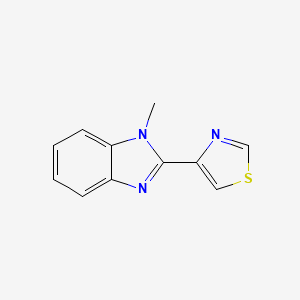
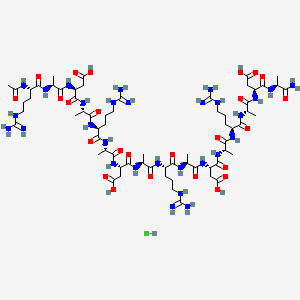
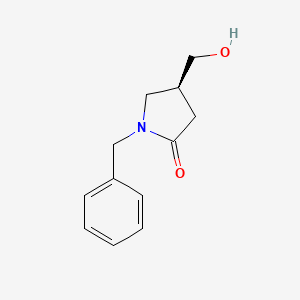
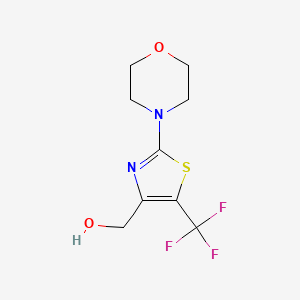
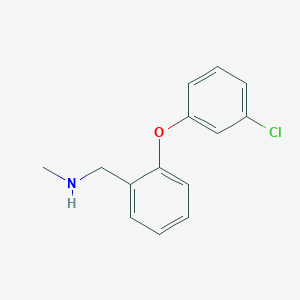

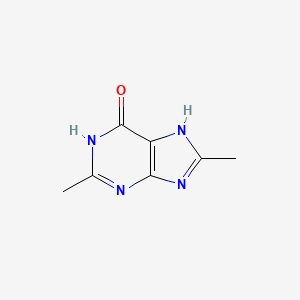


![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

